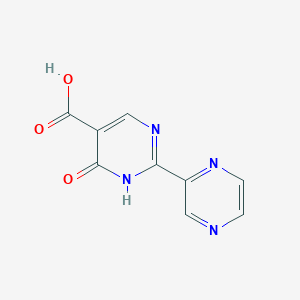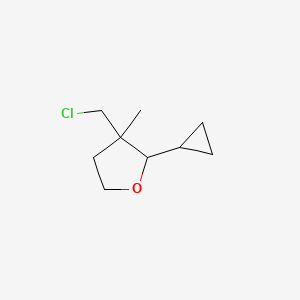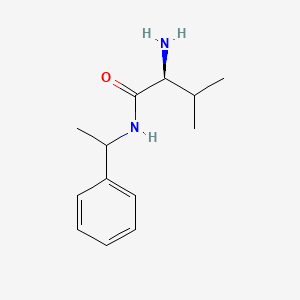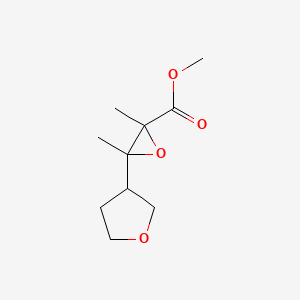
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazine-2-carboxylic acid with urea under acidic conditions to form the desired pyrimidine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tumor and anti-inflammatory agent.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share structural similarities.
Pyrimidine derivatives: Compounds such as uracil and thymine are structurally related.
Uniqueness
6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential for multiple biological activities .
Propiedades
Fórmula molecular |
C9H6N4O3 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
6-oxo-2-pyrazin-2-yl-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-12-7(13-8)6-4-10-1-2-11-6/h1-4H,(H,15,16)(H,12,13,14) |
Clave InChI |
WZQQITHUWRVQLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NC=C(C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)




![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)







![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
